Defined Physicochemical Profile vs. Uncharacterized Analogs
Unlike many uncharacterized research chemicals, 4-(4-Methoxy-3-methylphenyl)pyrrolidin-2-one has several key physicochemical properties quantitatively defined by reputable vendors, enabling rational experimental design and computational modeling. This data serves as a baseline that many close analogs lack, providing a basis for selection. Specifically, the calculated octanol-water partition coefficient (LogP) is reported as 1.27, indicating its moderate lipophilicity .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.27 |
| Comparator Or Baseline | Uncharacterized 4-aryl pyrrolidin-2-one analogs (LogP data typically unavailable from primary vendors) |
| Quantified Difference | Quantifiable value vs. unknown. |
| Conditions | Calculated property; value reported in vendor technical datasheet . |
Why This Matters
This quantifies the expected lipophilicity for predicting membrane permeability and solubility, crucial for cell-based assays and in vivo studies, while many analogs lack this foundational data.
